molecular formula C13H25N3O B1464424 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1308600-99-8

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1464424
CAS No.: 1308600-99-8
M. Wt: 239.36 g/mol
InChI Key: BEDQGOQUEBTNNP-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features two piperidine rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine rings, followed by their functionalization and subsequent coupling. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the process, such as reaction time, temperature control, and product isolation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • 1-(2-Methylpiperidin-1-yl)ethan-1-one
  • 3-Aminopiperidine
  • 2-(3-Aminopiperidin-1-yl)ethan-1-one

Uniqueness

What sets 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one apart is its dual piperidine structure, which imparts unique chemical and biological properties. This dual structure allows for more complex interactions and applications compared to simpler piperidine derivatives.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11-5-2-3-8-16(11)13(17)10-15-7-4-6-12(14)9-15/h11-12H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDQGOQUEBTNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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